molecular formula C20H19ClO3 B2465886 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate CAS No. 298216-01-0

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate

Cat. No.: B2465886
CAS No.: 298216-01-0
M. Wt: 342.82
InChI Key: UPALWHXSONULHH-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate is a chemical compound with the molecular formula C20H19ClO3. It is known for its unique structure, which includes a chlorophenyl group and a pivalate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate typically involves the reaction of 3-chlorophenylacrylic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

    Step 1: 3-Chlorophenylacrylic acid is reacted with pivaloyl chloride in the presence of triethylamine.

    Step 2: The resulting intermediate is purified through recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Chlorophenyl)acryloyl)phenyl acetate
  • 4-(3-(3-Chlorophenyl)acryloyl)phenyl butyrate
  • 4-(3-(3-Chlorophenyl)acryloyl)phenyl valerate

Uniqueness

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate is unique due to its pivalate ester group, which imparts specific physicochemical properties such as increased stability and lipophilicity. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-20(2,3)19(23)24-17-10-8-15(9-11-17)18(22)12-7-14-5-4-6-16(21)13-14/h4-13H,1-3H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPALWHXSONULHH-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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